![molecular formula C21H21NO2S B3503780 N-(3-methylbenzyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3503780.png)
N-(3-methylbenzyl)-N-(4-methylphenyl)benzenesulfonamide
Overview
Description
N-(3-methylbenzyl)-N-(4-methylphenyl)benzenesulfonamide, commonly known as TAK-715, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of interesting biological activities. In
Scientific Research Applications
TAK-715 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. TAK-715 has been shown to inhibit the activity of several kinases such as p38 MAP kinase, JNK, and ERK, which are involved in the regulation of inflammation and pain. TAK-715 has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Mechanism of Action
TAK-715 exerts its biological activities by inhibiting the activity of several kinases involved in the regulation of inflammation and pain. It has been found to inhibit the activity of p38 MAP kinase, JNK, and ERK. These kinases are involved in the activation of transcription factors such as NF-κB and AP-1, which regulate the production of pro-inflammatory cytokines. TAK-715 has also been found to inhibit the production of prostaglandins, which are involved in the regulation of pain and inflammation.
Biochemical and physiological effects:
TAK-715 has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. TAK-715 has also been found to reduce the production of prostaglandins, which are involved in the regulation of pain and inflammation. TAK-715 has been shown to reduce the severity of arthritis in animal models.
Advantages and Limitations for Lab Experiments
TAK-715 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target kinases. It has been found to exhibit good oral bioavailability and pharmacokinetic properties. TAK-715 has also been found to be relatively safe and well-tolerated in animal studies.
However, there are some limitations to the use of TAK-715 in lab experiments. It has been found to exhibit some off-target effects, which may complicate the interpretation of results. TAK-715 may also exhibit some species-specific effects, which may limit its use in certain animal models.
Future Directions
There are several future directions for the study of TAK-715. One area of interest is the development of more selective and potent inhibitors of p38 MAP kinase, JNK, and ERK. Another area of interest is the investigation of the potential therapeutic applications of TAK-715 in other disease models such as cancer and neurological disorders. TAK-715 may also be used as a tool compound to investigate the role of kinases in various biological processes.
properties
IUPAC Name |
N-(4-methylphenyl)-N-[(3-methylphenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-17-11-13-20(14-12-17)22(16-19-8-6-7-18(2)15-19)25(23,24)21-9-4-3-5-10-21/h3-15H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMLQJCXJBAMPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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